3-Aminothietane-3-carboxylic acid

描述

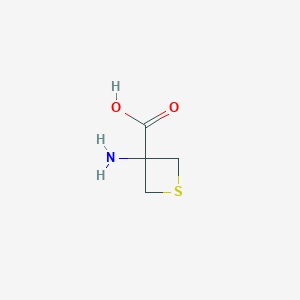

3-Aminothietane-3-carboxylic acid is a heterocyclic compound containing a sulfur atom within a four-membered ring structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminothietane-3-carboxylic acid typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the resulting products. This method is known for its regioselectivity and stereoselectivity, indicating that the addition of sulfene to the enamine is a concerted process under kinetic control .

Industrial Production Methods: Industrial production methods for this compound are less documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The main challenge in industrial production is the low yield obtained in reactions leading to the formation of the four-membered heterocycle .

化学反应分析

Types of Reactions: 3-Aminothietane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfur atom and the amino group within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives .

科学研究应用

Chemical Properties and Structure

3-Aminothietane-3-carboxylic acid is characterized by a thietane ring structure with an amino group and a carboxylic acid functional group. Its molecular formula is , and it exhibits properties that facilitate interactions with biological macromolecules.

Medicinal Chemistry

Drug Design and Development

- This compound serves as a bioisostere for carboxylic acids in drug design. Its unique structure allows for the modification of pharmacokinetic properties, enhancing bioavailability and reducing toxicity. For instance, in studies involving receptor antagonists, substituting traditional carboxylic acids with this compound has shown improved brain penetration and metabolic stability .

Case Study: Prostaglandin E Receptor Antagonists

- Research conducted by Merck demonstrated that derivatives of this compound exhibited favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles compared to their carboxylic acid counterparts. This highlights its potential in developing new therapeutic agents targeting specific receptors while maintaining efficacy .

Bioconjugation Techniques

Crosslinking Applications

- The compound is utilized in bioconjugation processes where it acts as a linker between biomolecules. Its ability to form stable covalent bonds with amines makes it suitable for creating peptide-drug conjugates or labeling biomolecules for imaging studies .

Data Table: Crosslinking Efficiency

| Reaction Conditions | Yield (%) | Comments |

|---|---|---|

| EDC Activation | 85 | High efficiency under acidic conditions |

| NHS Ester Formation | 90 | Stable intermediates enhance conjugation |

Example: Peptide Conjugation

- In experiments where peptides were conjugated to carrier proteins using this compound, researchers noted significant improvements in the immunogenicity of the resulting complexes, which are crucial for vaccine development .

Material Science

Surface Modification

- The compound is employed in surface chemistry to modify solid supports such as silica or magnetic beads. By introducing amino groups onto surfaces, it enhances the immobilization of biomolecules for various assays, including biosensors and affinity purification processes .

Case Study: Affinity Purification

作用机制

The mechanism by which 3-aminothietane-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their structure and function. These interactions are crucial for its biological activity and potential therapeutic applications .

相似化合物的比较

3-Aminothietan-2-one: Another sulfur-containing heterocycle with similar reactivity.

Thietane 1,1-dioxides: Compounds with a similar ring structure but different functional groups.

Thiiranes: Three-membered sulfur-containing rings that share some chemical properties with thietanes.

Uniqueness: 3-Aminothietane-3-carboxylic acid is unique due to its four-membered ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and interact with various molecular targets sets it apart from other similar compounds .

生物活性

3-Aminothietane-3-carboxylic acid (also known as Attc) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by a four-membered thietane ring containing an amino group and a carboxylic acid. The compound's synthesis typically involves the nucleophilic ring-opening of oxiranes followed by subsequent transformations to introduce the thietane structure.

Synthesis Overview:

- Starting Materials: The synthesis often begins with chloromethyloxirane, which undergoes treatment with H2S in the presence of a base like Ba(OH)2 to form thietan-3-ols. These intermediates are then converted into this compound through further reactions involving ammonium monothiocarbamates .

Biological Activity

This compound has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and memory function. This modulation suggests potential applications in neuropharmacology, particularly in conditions like Alzheimer's disease and schizophrenia.

The compound's interaction with NMDA receptors can influence excitatory neurotransmission, which is essential for cognitive functions. By modulating these receptors, this compound may help in balancing excitatory and inhibitory signals in the brain, potentially alleviating symptoms associated with neurodegenerative disorders .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from excitotoxicity induced by excessive glutamate levels, a common feature in neurodegenerative diseases .

- Antioxidant Properties : The presence of sulfur in its structure may contribute to antioxidant activities, helping to mitigate oxidative stress within neural tissues .

- Peptide Modeling : Research involving peptide models has demonstrated that incorporating this compound can enhance conformational stability through hydrogen bonding interactions, which may influence peptide bioactivity .

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection in Cell Cultures

In a controlled laboratory setting, neuronal cell cultures treated with varying concentrations of this compound exhibited reduced cell death when exposed to high levels of glutamate. This suggests a protective mechanism that warrants further exploration for therapeutic applications in neurodegenerative diseases.

Case Study 2: Peptide Interaction Studies

A study investigating the incorporation of this compound into synthetic peptides revealed enhanced stability and altered conformational dynamics. These findings indicate that this compound could be utilized to design more effective peptide-based therapeutics.

属性

IUPAC Name |

3-aminothietane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c5-4(3(6)7)1-8-2-4/h1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDSDHIXKWUWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567106 | |

| Record name | 3-Aminothietane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138650-26-7 | |

| Record name | 3-Aminothietane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。